molecular formula C8H16O2Si B1585108 1,1-Diethoxy-1-silacyclo-3-pentene CAS No. 67059-49-8

1,1-Diethoxy-1-silacyclo-3-pentene

Cat. No. B1585108
CAS RN: 67059-49-8
M. Wt: 172.3 g/mol
InChI Key: ZEXYGAKMGFQRNC-UHFFFAOYSA-N
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Description

1,1-Diethoxy-1-silacyclo-3-pentene is a chemical compound with the formula C8H16O2Si . It has a molecular weight of 172.2969 . The systematic name for this chemical is 1,1-diethoxy-2,5-dihydro-1H-silole .


Physical And Chemical Properties Analysis

1,1-Diethoxy-1-silacyclo-3-pentene has a density of 0.951, a melting point of less than 0°C, a boiling point of 168°C, and a vapor pressure of 0.789mmHg at 25°C . Its refractive index is 1.4370 .

Scientific Research Applications

  • “1,1-Diethoxy-1-silacyclo-3-pentene” is a chemical compound with the formula C8H16O2Si .
  • It has a molecular weight of 172.2969 .
  • The IUPAC Standard InChIKey for this compound is ZEXYGAKMGFQRNC-UHFFFAOYSA-N .
  • The CAS Registry Number for this compound is 67059-49-8 .

In terms of its applications, silacycles, which “1,1-Diethoxy-1-silacyclo-3-pentene” is a type of, play a very important role in modern organic chemistry and materials science . They are particularly interesting as potential electroluminescent materials . The formation of silacycles via metal-mediated or catalyzed Si–C bond cleavage has attracted much recent attention .

Safety And Hazards

This chemical is flammable and is irritating to eyes, respiratory system, and skin . When handling this chemical, it is advised to wear suitable protective clothing and keep away from sources of ignition . Overexposure to ethanol by skin absorption, inhalation, or ingestion may have a narcotic effect (headache, nausea, drowsiness) .

properties

IUPAC Name

1,1-diethoxy-2,5-dihydrosilole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2Si/c1-3-9-11(10-4-2)7-5-6-8-11/h5-6H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXYGAKMGFQRNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si]1(CC=CC1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90217382
Record name 1,1-Diethoxy-1-silacyclo-3-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diethoxy-2,5-dihydro-1H-silole

CAS RN

67059-49-8
Record name 1,1-Diethoxy-1-silacyclo-3-pentene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067059498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diethoxy-1-silacyclo-3-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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